molecular formula C18H19N5O2S B4072645 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide CAS No. 332883-52-0

2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

Cat. No.: B4072645
CAS No.: 332883-52-0
M. Wt: 369.4 g/mol
InChI Key: AZBGEWHCYWVBAX-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole class of heterocyclic molecules, characterized by a triazole core substituted with an ethyl group at position 4, a pyridin-4-yl moiety at position 5, and a sulfanyl-linked acetamide group attached to a 2-methoxyphenyl ring. Its structural complexity enables diverse interactions with biological targets, including enzymes and receptors, through hydrogen bonding, π–π stacking, and hydrophobic effects .

Properties

IUPAC Name

2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-3-23-17(13-8-10-19-11-9-13)21-22-18(23)26-12-16(24)20-14-6-4-5-7-15(14)25-2/h4-11H,3,12H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBGEWHCYWVBAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OC)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

332883-52-0
Record name 2-{[4-ETHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N-(2-METHOXYPHENYL)ACETAMIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common route includes the formation of the triazole ring through cyclization reactions involving hydrazine derivatives and nitriles. The pyridine ring can be introduced via cross-coupling reactions such as the Suzuki or Heck reactions. The final step often involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. The compound has been tested against various pathogens:

Pathogen Type Minimum Inhibitory Concentration (MIC)
Gram-positive< 10 µg/mL
Gram-negative< 20 µg/mL

In vitro studies have shown that the compound effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, demonstrating potential as an alternative to conventional antibiotics .

Anticancer Activity

The anticancer potential of this compound has been investigated through various cell line studies:

Cell Line IC50 (µM) Mechanism of Action
MCF-715Apoptosis induction via caspase activation
MDA-MB-23112ROS generation leading to cell death

These studies suggest that the compound induces apoptosis in cancer cells, making it a candidate for further development in cancer therapy .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory properties. In assays measuring nitric oxide production in macrophages, it inhibited lipopolysaccharide (LPS)-induced nitric oxide synthesis, indicating potential applications in treating inflammatory diseases .

Case Study on Antimicrobial Efficacy

A study evaluated the compound's effectiveness against common pathogens responsible for nosocomial infections. Results indicated a significant reduction in bacterial load compared to untreated controls, underscoring its potential as a therapeutic agent .

Case Study on Anticancer Mechanisms

In a study focusing on breast cancer treatment in mice models, the compound was administered to tumor-bearing mice. Histological analysis revealed reduced tumor size and increased apoptosis markers in treated groups, highlighting its efficacy as an anticancer agent .

Mechanism of Action

The mechanism of action of 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The triazole and pyridine rings can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and chemical properties of triazole derivatives are highly sensitive to substituent variations. Below is a detailed comparison of the target compound with key analogs:

Key Structural Differences :

Compound Name Substituents (Triazole Core) Acetamide Group Notable Features
Target Compound 4-Ethyl, 5-(pyridin-4-yl) N-(2-methoxyphenyl) Enhanced π–π interactions via pyridine
2-{[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-1,2,4-triazol-3-yl)acetamide 4-Phenyl, 5-(pyridin-4-yl) N-(1H-1,2,4-triazol-3-yl) Dual triazole system; antimicrobial activity
2-{[4-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide 4-(4-Chlorophenyl), 5-(pyridin-4-yl) N-(2-ethoxyphenyl) Chlorine enhances lipophilicity and enzyme inhibition
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) 4-Ethyl, 5-(pyridin-3-yl) N-(4-ethylphenyl) Orco ion channel agonist
OLC-12 (2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-isopropylphenyl)acetamide) 4-Ethyl, 5-(pyridin-4-yl) N-(4-isopropylphenyl) Improved receptor selectivity
Physicochemical Properties
  • Solubility: The 2-methoxyphenyl group in the target compound improves aqueous solubility compared to nonpolar substituents (e.g., 4-isopropylphenyl in OLC-12) .
  • Metabolic Stability : Ethyl and methoxy groups may slow hepatic metabolism, extending half-life relative to compounds with methyl or halogen substituents .

Biological Activity

The compound 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide is a derivative of the 1,2,4-triazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the formation of the triazole ring followed by the introduction of the sulfanyl and acetamide groups. The structural formula can be represented as follows:

  • Molecular Formula : C17_{17}H20_{20}N4_{4}OS
  • Molecular Weight : 320.43 g/mol
  • SMILES Notation : CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C)C3=CC=NC=C3

Antimicrobial Properties

Compounds containing the 1,2,4-triazole moiety have been extensively studied for their antimicrobial properties. Research indicates that derivatives of this structure exhibit significant activity against various pathogens:

  • Antibacterial Activity : The compound has shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) in the range of 0.125 to 8 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The triazole derivatives are also recognized for their antifungal properties, particularly against Candida albicans and Aspergillus species. The mechanism often involves inhibition of ergosterol synthesis, crucial for fungal cell membrane integrity .

Anticancer Activity

The potential anticancer effects of triazole derivatives have been a focal point in recent research. The compound has been evaluated for its ability to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : It is hypothesized that the compound may interfere with specific molecular targets involved in cell cycle regulation and apoptosis pathways. Some studies have indicated that triazole derivatives can induce apoptosis in cancer cells by activating caspase pathways .

Anti-inflammatory Effects

Research suggests that compounds with triazole structures may exhibit anti-inflammatory properties. This activity is often attributed to the modulation of inflammatory cytokines and pathways involved in chronic inflammation .

Case Studies and Research Findings

A selection of studies highlights the biological activities associated with triazole derivatives:

StudyFindings
De Luca et al. (2022)Synthesized various triazole compounds and evaluated their inhibitory effects on AbTYR diphenolase activity, revealing potential as enzyme inhibitors .
PMC Review (2020)Summarized pharmacological profiles indicating broad-spectrum activities including antibacterial and antifungal effects .
Arkivoc Study (2022)Investigated structure-activity relationships (SARs) showing that modifications to the triazole ring significantly affect biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing 2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via S-alkylation of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives under alkaline conditions (e.g., KOH/MeOH). Catalysts such as pyridine and Zeolite Y-H (0.01 M) at 150°C under reflux improve reaction efficiency . Optimization involves adjusting stoichiometric ratios, solvent polarity (ethanol for recrystallization), and reaction time (5 hours). Monitor intermediates via TLC and characterize products using NMR (¹H/¹³C) and mass spectrometry .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Employ a multi-technique approach:

  • ¹H/¹³C NMR : Confirm sulfanyl and acetamide linkages by identifying characteristic shifts (e.g., ~δ 3.8 ppm for SCH2, δ 165–170 ppm for carbonyl).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
  • Elemental Analysis : Ensure <0.4% deviation for C, H, N, S .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Methodological Answer : Screen for antiproliferative or anti-inflammatory activity using:

  • In vitro cell lines (e.g., MCF-7, HepG2) with IC50 determination via MTT assays.
  • Anti-exudative models : Induce inflammation in rodents (e.g., carrageenan-induced paw edema) and measure exudate volume reduction at 10–50 mg/kg doses .

Advanced Research Questions

Q. How can computational methods resolve discrepancies in observed vs. predicted biological activity?

  • Methodological Answer : Use quantum chemical calculations (DFT) to model ligand-receptor interactions. Compare computed binding affinities (e.g., AutoDock Vina) with experimental IC50 values. If discrepancies arise, re-evaluate tautomeric forms of the triazole ring or solvation effects using COSMO-RS . Cross-validate with SAR studies by synthesizing analogs with modified substituents (e.g., pyridin-3-yl vs. 4-ethyl groups) .

Q. What strategies optimize reaction conditions for scale-up while minimizing byproducts?

  • Methodological Answer : Apply Design of Experiments (DoE):

  • Variables : Catalyst loading (Zeolite Y-H), temperature (120–160°C), solvent (DMF vs. MeOH).
  • Response Surface Methodology (RSM) : Model interactions to maximize yield.
  • Green Chemistry : Substitute pyridine with recyclable ionic liquids to reduce toxicity .

Q. How do structural modifications at the triazole ring impact anti-exudative efficacy?

  • Methodological Answer : Synthesize derivatives with:

  • Electron-withdrawing groups (e.g., -Cl at pyridinyl) to enhance membrane permeability.
  • Bulkier substituents (e.g., 4-ethylphenyl vs. 2-methoxyphenyl) to assess steric effects on target binding.
  • Evaluate via in vivo models (rat pleurisy) and correlate logP values with activity using Hansch analysis .

Q. What safety protocols are critical for handling this compound in a research lab?

  • Methodological Answer :

  • Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents.
  • Exposure Control : Use fume hoods for synthesis; wear nitrile gloves and goggles.
  • Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide

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